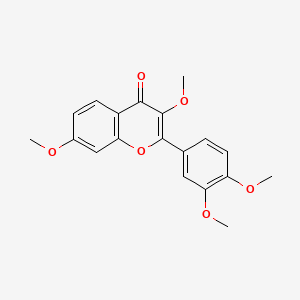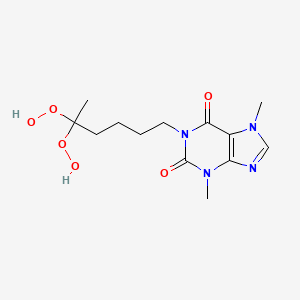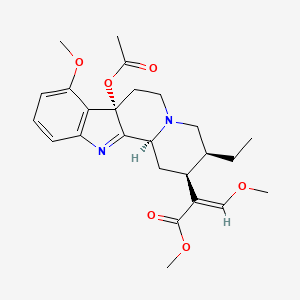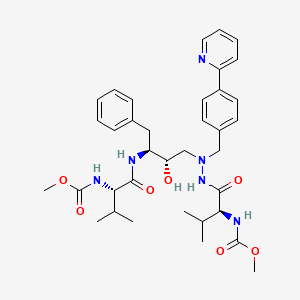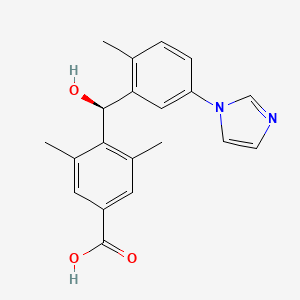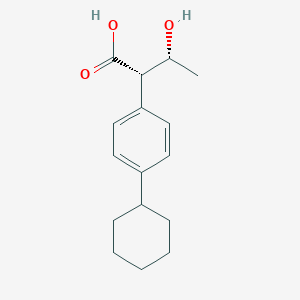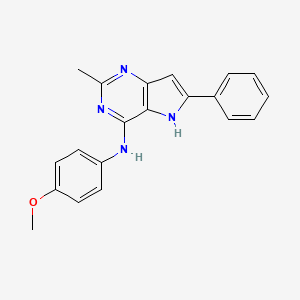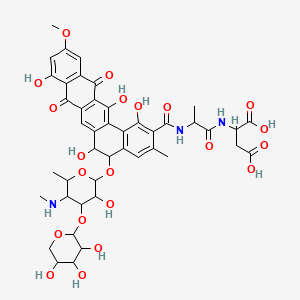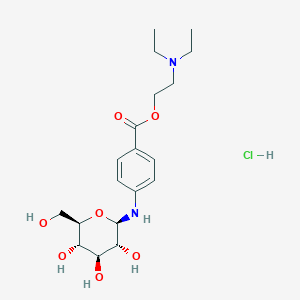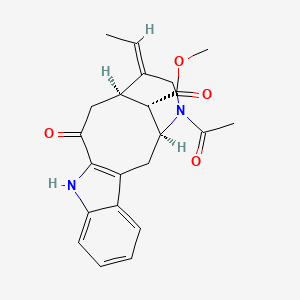
Methyl 3-acetyl-5-ethylidene-2,3,4,5,6,7,8,9-octahydro-8-oxo-2,6-methano-1H-azecino(5,4-b)indole-14-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-acetyl-5-ethylidene-2,3,4,5,6,7,8,9-octahydro-8-oxo-2,6-methano-1H-azecino(5,4-b)indole-14-carboxylate is a complex organic compound belonging to the indole derivative family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 3-acetyl-5-ethylidene-2,3,4,5,6,7,8,9-octahydro-8-oxo-2,6-methano-1H-azecino(5,4-b)indole-14-carboxylate, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-acetyl-5-ethylidene-2,3,4,5,6,7,8,9-octahydro-8-oxo-2,6-methano-1H-azecino(5,4-b)indole-14-carboxylate can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 3-acetyl-5-ethylidene-2,3,4,5,6,7,8,9-octahydro-8-oxo-2,6-methano-1H-azecino(5,4-b)indole-14-carboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Methyl 3-acetyl-5-ethylidene-2,3,4,5,6,7,8,9-octahydro-8-oxo-2,6-methano-1H-azecino(5,4-b)indole-14-carboxylate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins involved in various biological processes . The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen.
Uniqueness
Methyl 3-acetyl-5-ethylidene-2,3,4,5,6,7,8,9-octahydro-8-oxo-2,6-methano-1H-azecino(5,4-b)indole-14-carboxylate is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for scientific research .
Propiedades
Número CAS |
14487-66-2 |
|---|---|
Fórmula molecular |
C22H24N2O4 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
methyl (1S,14R,15E,18S)-17-acetyl-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-4-13-11-24(12(2)25)18-9-16-14-7-5-6-8-17(14)23-21(16)19(26)10-15(13)20(18)22(27)28-3/h4-8,15,18,20,23H,9-11H2,1-3H3/b13-4-/t15-,18-,20-/m0/s1 |
Clave InChI |
WNNXIBDIKZAZSX-BZGHKCBGSA-N |
SMILES isomérico |
C/C=C\1/CN([C@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34)C(=O)C |
SMILES canónico |
CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


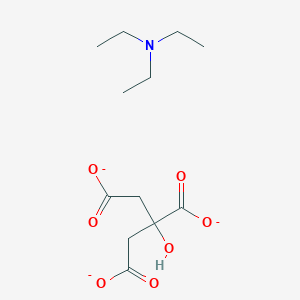

![[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate](/img/structure/B12774474.png)
